(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine derivative of tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-methoxy-1-tetralone using a chiral catalyst to achieve the desired enantiomeric form. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield fully saturated amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2) under controlled conditions.
Major Products Formed
Oxidation: 5-Methoxy-1-tetralone or 5-methoxy-1-naphthaldehyde.
Reduction: 5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine derivatives.
Substitution: Halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1S)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with potentially different biological activities.
5-Methoxy-1-tetralone: The ketone precursor used in the synthesis of the amine.
5-Methoxy-1-naphthaldehyde: An oxidized derivative of the compound.
Uniqueness
(1R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or other related compounds. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
(1R)-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12/h3-4,7,10H,2,5-6,12H2,1H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLJGXBRZQHFBR-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1CCC[C@H]2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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